REACTION_CXSMILES
|
[Mg].[CH2:2]([O:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN([CH:20]=[O:21])C>C1COCC1.C(OC1C=C(F)C=CC=1)C1C=CC=CC=1>[CH2:2]([O:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[CH:20]=[O:21])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=CC(=C1)F
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Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=CC(=C1)F
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A vigorous reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
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Details
|
After completion of addition the reaction
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Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
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Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
FILTRATION
|
Details
|
was then filtered through a plug of Celite
|
Type
|
CUSTOM
|
Details
|
The THF was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with water (100 mL), 10% HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash chromatography (10% ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |